N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenylpropanamide
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Overview
Description
N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenylpropanamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Mechanism of Action
Target of Action
It’s known that thiazolo[5,4-d]thiazoles, which are structurally similar to this compound, are promising building blocks in the synthesis of semiconductors for plastic electronics . They are electron-deficient systems with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .
Mode of Action
The thiazolo[5,4-d]thiazole moiety, a key structural component of this compound, is known to enable efficient intermolecular π–π overlap due to its electron-deficient system, high oxidative stability, and rigid planar structure . This suggests that the compound may interact with its targets through π–π interactions.
Biochemical Pathways
Compounds with similar structures have been used in the field of organic photovoltaics , suggesting that they may influence electron transport pathways.
Result of Action
A compound bearing a 4-fluorophenyl group, which is structurally similar to this compound, exhibited superior antibacterial activity . This suggests that this compound may also have potential antibacterial effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenylpropanamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a benzothiazole ring through the condensation of 2-aminothiophenol with a suitable aldehyde or ketone. The resulting intermediate is then subjected to further functionalization to introduce the fluoro and methyl groups at specific positions on the benzothiazole ring. The final step involves the formation of the propanamide moiety through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or aromatic rings.
Scientific Research Applications
N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenylpropanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenylpropanamide include other benzothiazole derivatives with different substituents. Examples include:
- N-[(2Z)-4-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenylpropanamide
- N-[(2Z)-4-bromo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenylpropanamide
Uniqueness
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the fluoro group, for example, can enhance its stability and bioavailability, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2OS/c1-20-16-13(18)8-5-9-14(16)22-17(20)19-15(21)11-10-12-6-3-2-4-7-12/h2-9H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMUZVPRTTWSDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2SC1=NC(=O)CCC3=CC=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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